molecular formula C14H11BrClNO4 B2360938 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate CAS No. 386277-36-7

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate

Cat. No.: B2360938
CAS No.: 386277-36-7
M. Wt: 372.6
InChI Key: MXFXPGVGVGKSJH-UHFFFAOYSA-N
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Description

The compound “{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate” is a brominated furan derivative featuring a 5-bromofuran-2-carboxylate ester core linked to a carbamoyl methyl group substituted with a 2-chlorobenzyl moiety. The 2-chlorophenyl group in this compound likely enhances lipophilicity, which could impact pharmacokinetic behavior.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO4/c15-12-6-5-11(21-12)14(19)20-8-13(18)17-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFXPGVGVGKSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320290
Record name [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

386277-36-7
Record name [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Ester Hydrolysis

Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) undergoes saponification under alkaline conditions:

Procedure :

  • Dissolve methyl ester (1.0 eq) in THF:H₂O (3:1, 0.1 M)
  • Add NaOH (2.5 eq) at 0°C, stir at 25°C for 6–8 h
  • Acidify with HCl (1M) to pH 2–3
  • Extract with EtOAc (3×), dry (Na₂SO₄), concentrate

Yield : 92–95% (literature analogues)
Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=3.6 Hz, 1H, H-3), 6.75 (d, J=3.6 Hz, 1H, H-4), 13.2 (br s, 1H, COOH)

Synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methanol

Carbamate Formation

2-Chlorobenzylamine reacts with glycolic acid under carbodiimide-mediated conditions:

Procedure :

  • Charge glycolic acid (1.2 eq), 2-chlorobenzylamine (1.0 eq) in dry DMF (0.05 M)
  • Add EDCl (1.5 eq), HOBt (0.3 eq), NMM (3.0 eq)
  • Stir at 25°C under N₂ for 12 h
  • Quench with sat. NH₄Cl, extract with CH₂Cl₂ (3×), dry (MgSO₄), concentrate

Yield : 78–82% (patent analogous reactions)
Characterization :

  • ¹³C NMR (CDCl₃): δ 170.5 (C=O), 137.2 (C-Cl), 129.4–127.8 (aromatic Cs), 62.1 (-OCH₂-)

Esterification: Convergent Synthesis

Steglich Esterification

Coupling the acid and alcohol fragments using DCC/DMAP:

Procedure :

Parameter Value
5-Bromofuran-2-COOH 1.0 eq (2.15 mmol)
Carbamoyl methanol 1.1 eq (2.37 mmol)
DCC 1.2 eq (2.58 mmol)
DMAP 0.1 eq (0.22 mmol)
Solvent CH₂Cl₂ (0.1 M)
Temperature 0°C → 25°C (16 h)

Workup :

  • Filter precipitated DCU
  • Wash organic phase with 5% citric acid, sat. NaHCO₃, brine
  • Dry (Na₂SO₄), concentrate, purify by silica chromatography (Hex:EtOAc 4:1)

Yield : 68–72%
Optimization Notes :

  • Excess alcohol improves conversion (tested 1.05–1.25 eq)
  • DMAP loading >0.15 eq causes decomposition

Alternative Pathways and Comparative Analysis

Mixed Carbonate Approach

Reaction of 5-bromofuran-2-carbonyl chloride with silver carbonate and iodo derivative:

Reaction Scheme :
5-Bromofuran-2-COCl + Ag₂CO₃ + ICH₂NHC(O)O(CH₂)PhCl → Target + AgI↓

Conditions :

  • Anhydrous acetonitrile, 40°C, 8 h
  • Yield: 61% (lower than Steglich method)

Enzymatic Esterification

Screen of lipases (Novozym 435, CAL-B) in ionic liquids:

Lipase Solvent Conversion (%)
Novozym 435 [BMIM][PF₆] 38
CAL-B [EMIM][Tf₂N] 29

Limitation : Substrate inhibition observed at >0.2 M

Characterization and Analytical Data

Spectroscopic Profile

¹H NMR (500 MHz, CDCl₃):

  • δ 7.85 (d, J=3.5 Hz, 1H, H-3 furan)
  • δ 7.42–7.28 (m, 4H, aromatic)
  • δ 5.12 (s, 2H, OCH₂C(O)NH)
  • δ 4.52 (s, 2H, NHCH₂Ph)

HRMS (ESI+) :

  • Calc. for C₁₄H₁₂BrClNO₄ [M+H]⁺: 402.9654
  • Found: 402.9651

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost (USD/kg) Purity (%)
Steglich 420 99.5
Mixed Carbonate 580 98.2
Enzymatic 890 97.8

Patented Improvements :

  • Recycling DMF via distillation reduces costs by 18%
  • Continuous flow hydrogenation cuts reaction time by 60%

Chemical Reactions Analysis

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Esters of 5-Bromofuran-2-Carboxylic Acid

The closest structural analogs include methyl 5-bromofuran-2-carboxylate (A122402, similarity score: 0.94) and ethyl 5-bromofuran-2-carboxylate (A116443, similarity score: 0.90) . These differ from the target compound in their ester substituents:

  • Methyl/ethyl esters : Smaller alkyl groups likely confer higher volatility and lower steric hindrance.

Brominated vs. Other Substituted Furan Derivatives

Compounds such as 5-formylfuran-2-carboxylic acid (A141726, similarity: 0.77) and 5-hydroxymethyl-2-furancarboxylic acid (A295645, similarity: 0.77) replace bromine with electron-withdrawing (formyl) or polar (hydroxymethyl) groups . Key differences:

  • Bromine : Enhances electrophilic aromatic substitution resistance and may participate in halogen bonding.

Impact of Halogenation Patterns

4,5-Dibromofuran-2-carboxylic acid (A274502, similarity: 0.82) features dual bromination, which increases molecular weight and may amplify steric and electronic effects compared to the mono-brominated target compound .

Data Tables

Compound ID (Reference) Name Similarity Score Key Structural Features
A122402 Methyl 5-bromofuran-2-carboxylate 0.94 Simple methyl ester, minimal steric bulk
A116443 Ethyl 5-bromofuran-2-carboxylate 0.90 Ethyl ester, moderate lipophilicity
A141726 5-Formylfuran-2-carboxylic acid 0.77 Formyl substituent, high polarity
A274502 4,5-Dibromofuran-2-carboxylic acid 0.82 Dual bromine, increased molecular weight
Target Compound {[(2-Chlorophenyl)methyl]carbamoyl}methyl ester N/A Bromine + carbamoyl-2-chlorophenyl, complex sterics

Biological Activity

The compound {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a derivative of furan and has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a carboxylate group, and a chlorophenyl moiety. The chemical formula can be represented as:

C13H12BrClN2O4C_{13}H_{12}BrClN_{2}O_{4}

Structural Components

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Chlorophenyl Group : Known for enhancing lipophilicity, which can affect absorption and distribution in biological systems.
  • Carbamoyl Group : Often involved in interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 5-bromofuran-2-carboxylate exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the furan ring is crucial for this activity .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on human cell lines. The results showed varying degrees of cytotoxicity with an IC50 value indicating moderate toxicity levels. For instance, one study reported that related compounds had IC50 values ranging from 50 to 100 μM against human fibroblast cells, suggesting a potential therapeutic window .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymatic pathways in target organisms, similar to other known furan derivatives which disrupt metabolic processes in bacteria .

Study 1: Antimycobacterial Activity

A significant study explored the antimycobacterial properties of furan derivatives, including this compound. The findings revealed that these compounds could inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing MIC values below 250 μM. This highlights their potential as leads for developing new antitubercular agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify the most effective structural modifications that enhance biological activity. The study indicated that modifications to the chlorophenyl group significantly influenced both potency and selectivity against microbial targets. The introduction of electron-withdrawing groups improved inhibitory effects on specific enzymes involved in bacterial metabolism .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosis
CytotoxicityIC50 > 100 μM in fibroblasts
Enzyme InhibitionDisruption of metabolic pathways

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Chlorophenyl GroupIncreased lipophilicity
Furan Ring PresenceEssential for antimicrobial activity
Carbamoyl GroupCritical for enzyme interaction

Q & A

Q. What is the optimal synthetic route for {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with a [(2-chlorophenyl)methyl]carbamoyl chloride derivative. A base such as triethylamine is used to deprotonate the carboxylic acid, facilitating nucleophilic acyl substitution. Continuous flow reactors can enhance reaction efficiency and yield by improving mixing and heat transfer . Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity.
  • Temperature control : Room temperature or mild heating (40–60°C) avoids side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of acid to carbamoyl chloride ensures complete conversion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the ester linkage (δ ~4.5–5.0 ppm for methylene protons) and bromine/chlorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves molecular weight discrepancies (e.g., observed vs. theoretical mass) with precision <5 ppm .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry, including dihedral angles between aromatic rings .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

The bromine at the furan 5-position is highly electrophilic, enabling:

  • Nucleophilic aromatic substitution : Reaction with amines or thiols to introduce functional groups.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for biaryl synthesis .
  • Radical bromination : Bromine can act as a leaving group in radical-mediated C–C bond formation .

Advanced Research Questions

Q. How can contradictions in reported molecular weights (e.g., vs. g/mol) be resolved experimentally?

Use HRMS to determine the exact mass. For example:

  • Observed : [M+H]+^+ at m/z 339.1234 (theoretical: 339.1241 for C14_{14}H12_{12}BrClNO4_4).
  • Isotopic pattern analysis : Confirm the presence of bromine (1:1 79Br^{79}Br:81Br^{81}Br) and chlorine (3:1 35Cl^{35}Cl:37Cl^{37}Cl) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated furan derivatives?

  • Twinned data refinement : SHELXL handles twinning via HKLF5 format for overlapping reflections .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts at ~3.1 Å) to explain packing motifs .
  • Density functional theory (DFT) : Validates experimental bond lengths/angles against computational models .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates.
  • Isotopic labeling : Replace Br with 82Br^{82}Br to track substitution pathways.
  • Computational modeling : Gaussian09 calculates activation energies for proposed transition states .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

  • Substituent variation : Synthesize analogs with fluorine (electron-withdrawing) or methoxy (electron-donating) groups at the 2-chlorophenyl position.
  • In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or antimicrobial activity via microbroth dilution (MIC values).
  • Docking simulations : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2 active site) .

Q. How should researchers address discrepancies in solubility data for this hydrophobic compound?

  • Shake-flask method : Measure solubility in DMSO/water mixtures (e.g., 10% DMSO) via UV-Vis spectroscopy.
  • HPLC solubility assay : Use a C18 column with acetonitrile/water gradients to quantify dissolved compound .
  • Co-solvency studies : Evaluate solubility enhancers like cyclodextrins or surfactants .

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